![molecular formula C11H15NO3S B12568467 Carbamic acid, methyl[3-oxo-3-(2-thienyl)propyl]-, ethyl ester CAS No. 586968-30-1](/img/structure/B12568467.png)
Carbamic acid, methyl[3-oxo-3-(2-thienyl)propyl]-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, methyl[3-oxo-3-(2-thienyl)propyl]-, ethyl ester is a chemical compound with a complex structure that includes a carbamic acid moiety, a thienyl group, and an ethyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, methyl[3-oxo-3-(2-thienyl)propyl]-, ethyl ester typically involves the reaction of a carbamic acid derivative with an appropriate thienyl compound under controlled conditions. One common method is the esterification of carbamic acid with an alcohol in the presence of a catalyst. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and a catalyst like sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to higher efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, methyl[3-oxo-3-(2-thienyl)propyl]-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ester can be reduced to an alcohol.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Acidic or basic hydrolysis can be performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Carboxylic acids.
Aplicaciones Científicas De Investigación
Carbamic acid, methyl[3-oxo-3-(2-thienyl)propyl]-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which carbamic acid, methyl[3-oxo-3-(2-thienyl)propyl]-, ethyl ester exerts its effects involves interactions with specific molecular targets. The thienyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The ester moiety can undergo hydrolysis, releasing active metabolites that further contribute to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- Carbamic acid, methyl-, ethyl ester
- Carbamic acid, N-[2-[3-oxo-3-[[6-[[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-β-D-galactopyranosyl]oxy]hexyl]amino]propoxy]-1,1-bis[3-oxo-3-[[6-[[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-β-D-galactopyranosyl]oxy]hexyl]amino]propoxy]methyl]ethyl-, phenylmethyl ester
Uniqueness
Carbamic acid, methyl[3-oxo-3-(2-thienyl)propyl]-, ethyl ester is unique due to the presence of the thienyl group, which imparts distinct chemical and biological properties. This differentiates it from other carbamic acid derivatives that may lack this functional group, leading to different reactivity and applications.
Propiedades
Número CAS |
586968-30-1 |
|---|---|
Fórmula molecular |
C11H15NO3S |
Peso molecular |
241.31 g/mol |
Nombre IUPAC |
ethyl N-methyl-N-(3-oxo-3-thiophen-2-ylpropyl)carbamate |
InChI |
InChI=1S/C11H15NO3S/c1-3-15-11(14)12(2)7-6-9(13)10-5-4-8-16-10/h4-5,8H,3,6-7H2,1-2H3 |
Clave InChI |
PMCHPRVLJHYZPF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N(C)CCC(=O)C1=CC=CS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,6-dioxo-, 1,1-dimethylethyl ester, (4R)-](/img/structure/B12568398.png)

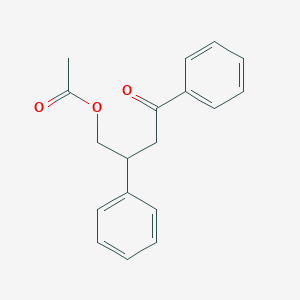
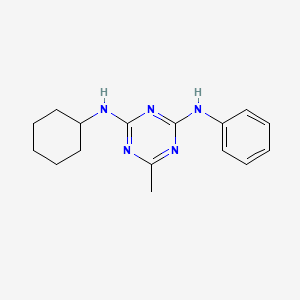
![Naphthalen-1-yl-[1,3]thiazepan-2-ylidene-amine](/img/structure/B12568429.png)
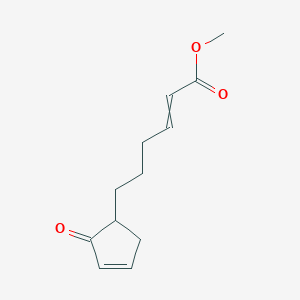
![2,2'-Disulfanediylbis[1,3-bis(4-fluorophenyl)propane-1,3-dione]](/img/structure/B12568441.png)
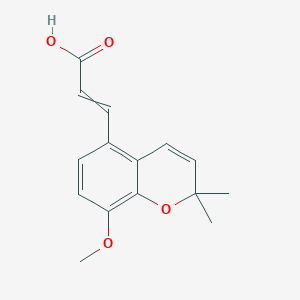
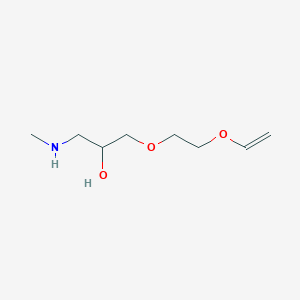
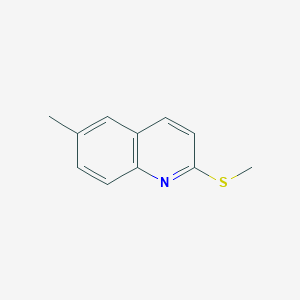
![5,8-Methanothieno[2,3-e][1,3]diazepine](/img/structure/B12568460.png)
![Butanoic acid, 3,3-dimethyl-2-[2-oxo-2-(phenylamino)ethyl]-, (R)-](/img/structure/B12568466.png)
